molecular formula C19H21N3O5S B11246084 N-(2,4-dimethoxyphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

N-(2,4-dimethoxyphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11246084
M. Wt: 403.5 g/mol
InChI Key: OJBMEJHXCQOGOE-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzothiadiazine ring system, which is a six-membered ring containing nitrogen and sulfur atoms, along with a carboxamide group and two methoxy groups attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves the following steps:

    Formation of the Benzothiadiazine Ring: The benzothiadiazine ring can be synthesized through the cyclization of appropriate precursors containing nitrogen and sulfur atoms. This often involves the use of reagents such as thionyl chloride or sulfur dichloride in the presence of a base like triethylamine.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the benzothiadiazine intermediate with an appropriate amine, such as propylamine, under conditions that facilitate amide bond formation.

    Methoxylation of the Phenyl Ring: The methoxy groups can be introduced through the methylation of hydroxyl groups on the phenyl ring using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the benzothiadiazine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives, substituted benzothiadiazines.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and antiviral agent. It may also have applications in cancer research due to its cytotoxic properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It can be used as a precursor for the synthesis of other biologically active compounds and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. It may also interact with cellular receptors, modulating signaling pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

    Bleomycin: An antineoplastic drug with a thiazole ring.

    Tiazofurin: An antineoplastic drug with a thiazole ring.

Uniqueness

N-(2,4-dimethoxyphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is unique due to its specific substitution pattern on the benzothiadiazine ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the carboxamide group and methoxy groups may also influence its pharmacokinetic properties and interactions with molecular targets.

Properties

Molecular Formula

C19H21N3O5S

Molecular Weight

403.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C19H21N3O5S/c1-4-9-22-12-20-28(24,25)18-10-13(5-8-16(18)22)19(23)21-15-7-6-14(26-2)11-17(15)27-3/h5-8,10-12H,4,9H2,1-3H3,(H,21,23)

InChI Key

OJBMEJHXCQOGOE-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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